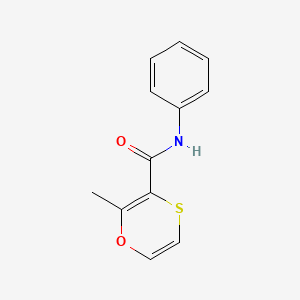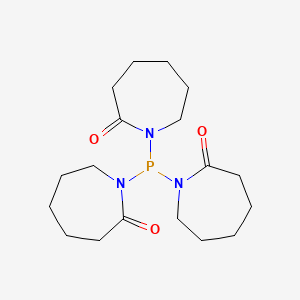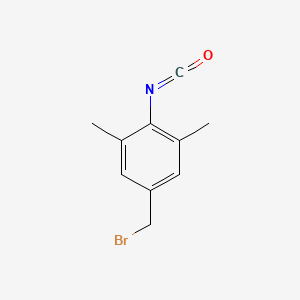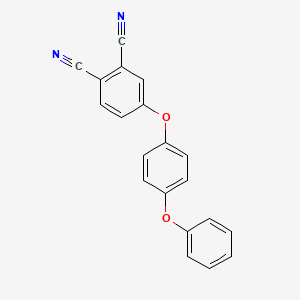
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether compound with the molecular formula C20H12N2O It is characterized by the presence of two phenoxy groups attached to a benzene ring, which is further substituted with two cyano groups at the 1 and 2 positions
准备方法
The synthesis of 4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-phenoxyphenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups, depending on the reducing agent used.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups and phenoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
相似化合物的比较
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile can be compared with other aromatic ethers and dicarbonitrile compounds. Similar compounds include:
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Differing by the presence of a methoxy group instead of a phenoxy group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Differing by the presence of a chloro group instead of a phenoxy group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications.
属性
CAS 编号 |
138831-38-6 |
|---|---|
分子式 |
C20H12N2O2 |
分子量 |
312.3 g/mol |
IUPAC 名称 |
4-(4-phenoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2/c21-13-15-6-7-20(12-16(15)14-22)24-19-10-8-18(9-11-19)23-17-4-2-1-3-5-17/h1-12H |
InChI 键 |
GACAVLJBVAHSML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
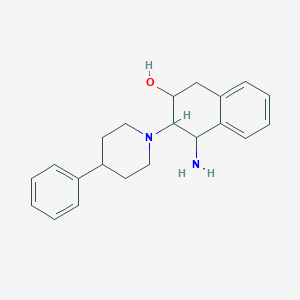
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)

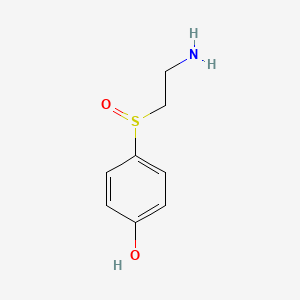


![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
